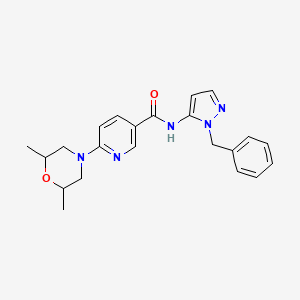
(5-Chloro-4-iodo-2-methoxyphenyl)-pyrrolidin-1-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Chloro-4-iodo-2-methoxyphenyl)-pyrrolidin-1-ylmethanone, also known as CIP or 4'-Chloro-2',4-dimethoxy-5'-iodo-phenyl-N-pyrrolidin-1-yl-methanone, is a chemical compound that belongs to the class of synthetic cathinones. It is a designer drug that has gained popularity in recent years due to its psychoactive effects. CIP is a potent stimulant that affects the central nervous system, producing feelings of euphoria, increased energy, and heightened alertness.
Mecanismo De Acción
(5-Chloro-4-iodo-2-methoxyphenyl)-pyrrolidin-1-ylmethanone acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This leads to the stimulant effects of (5-Chloro-4-iodo-2-methoxyphenyl)-pyrrolidin-1-ylmethanone, including increased energy, euphoria, and heightened alertness.
Biochemical and Physiological Effects
(5-Chloro-4-iodo-2-methoxyphenyl)-pyrrolidin-1-ylmethanone has been shown to increase heart rate and blood pressure, as well as body temperature. It also produces hyperactivity, agitation, and stereotypic behavior in animals. In humans, (5-Chloro-4-iodo-2-methoxyphenyl)-pyrrolidin-1-ylmethanone has been reported to produce feelings of euphoria, increased sociability, and heightened sensory perception.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (5-Chloro-4-iodo-2-methoxyphenyl)-pyrrolidin-1-ylmethanone in lab experiments is its potency and selectivity for dopamine, norepinephrine, and serotonin reuptake inhibition. This allows researchers to investigate the effects of these neurotransmitters on behavior and physiology. However, one limitation is that (5-Chloro-4-iodo-2-methoxyphenyl)-pyrrolidin-1-ylmethanone is a designer drug and is not approved for human use, making it difficult to extrapolate findings to clinical settings.
Direcciones Futuras
Future research directions for (5-Chloro-4-iodo-2-methoxyphenyl)-pyrrolidin-1-ylmethanone could include investigating its effects on other neurotransmitter systems, such as the endocannabinoid system. Additionally, studies could investigate the long-term effects of (5-Chloro-4-iodo-2-methoxyphenyl)-pyrrolidin-1-ylmethanone use on behavior and physiology, as well as potential therapeutic applications for conditions such as attention deficit hyperactivity disorder (ADHD) and depression.
Métodos De Síntesis
The synthesis of (5-Chloro-4-iodo-2-methoxyphenyl)-pyrrolidin-1-ylmethanone involves the reaction of 4-iodo-2-methoxybenzaldehyde with pyrrolidine and subsequent reduction with lithium aluminum hydride. The resulting product is then treated with thionyl chloride and chlorinated to yield (5-Chloro-4-iodo-2-methoxyphenyl)-pyrrolidin-1-ylmethanone.
Aplicaciones Científicas De Investigación
(5-Chloro-4-iodo-2-methoxyphenyl)-pyrrolidin-1-ylmethanone has been the subject of several scientific studies due to its potential as a research tool. It has been used in studies investigating the effects of synthetic cathinones on the central nervous system, including their interactions with neurotransmitters such as dopamine, norepinephrine, and serotonin. (5-Chloro-4-iodo-2-methoxyphenyl)-pyrrolidin-1-ylmethanone has also been used in studies investigating the effects of synthetic cathinones on behavior, including locomotor activity and self-administration.
Propiedades
IUPAC Name |
(5-chloro-4-iodo-2-methoxyphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClINO2/c1-17-11-7-10(14)9(13)6-8(11)12(16)15-4-2-3-5-15/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJZZQMTOFIHPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)N2CCCC2)Cl)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClINO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-4-iodo-2-methoxyphenyl)-pyrrolidin-1-ylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(3,4-Dichlorobenzoyl)pyrrolidin-2-yl]-piperidin-1-ylmethanone](/img/structure/B7517532.png)











